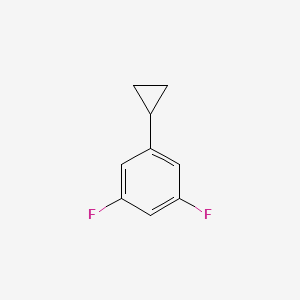

1-Cyclopropyl-3,5-difluorobenzene

Description

Properties

Molecular Formula |

C9H8F2 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

1-cyclopropyl-3,5-difluorobenzene |

InChI |

InChI=1S/C9H8F2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |

InChI Key |

WEDDZLSSLUMBNM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,5-Difluorobenzene

Method:

The synthesis of 3,5-difluorobenzene typically employs a Sandmeyer reaction starting from 3,5-difluoroaniline.- Step 1: Diazotization of 3,5-difluoroaniline with sodium nitrite ($$NaNO_2$$) in acidic conditions at low temperatures (~0°C).

- Step 2: Coupling with copper(I) bromide ($$CuBr$$) in the presence of hydrobromic acid ($$HBr$$) to replace the diazonium group with bromine, yielding 1-bromo-3,5-difluorobenzene.

- Step 3: Purification by distillation or chromatography yields the desired halogenated aromatic (yield ~83%).

Alternative routes:

Electrophilic fluorination of suitable aromatic precursors or direct fluorination of benzene derivatives using electrophilic fluorinating agents, although less common, can be employed depending on the availability of starting materials.

Conversion to 1-Cyclopropyl-3,5-difluorobenzene

- Method:

The key step involves metal-catalyzed cyclopropanation of the aromatic ring or its derivatives:- Cyclopropanation of aromatic compounds is generally challenging due to aromatic stability.

- Alternative strategy:

- First, functionalize the aromatic ring to introduce a suitable leaving group (e.g., halogen or triflate).

- Then, perform nucleophilic substitution with a cyclopropyl metal reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium , in the presence of a transition metal catalyst (e.g., copper or palladium).

- This process attaches the cyclopropyl group ortho or para to the substituents depending on the directing effects.

Cyclopropanation of Fluorinated Aromatic Precursors

Given the difficulty in directly cyclopropanating aromatic rings, a more feasible approach involves preparing a suitable precursor bearing the cyclopropyl group and then attaching it to the aromatic core.

Preparation of Cyclopropyl-Substituted Precursors

- Method:

Synthesize a cyclopropyl-containing intermediate, such as cyclopropyl halides or cyclopropyl organometallics , which can undergo nucleophilic aromatic substitution or cross-coupling reactions.

Cross-Coupling Strategies

- Suzuki or Negishi Coupling:

- Use a boronic acid or organometallic reagent bearing the cyclopropyl group.

- Couple with a halogenated fluorinated aromatic compound (e.g., 3,5-difluorobromobenzene).

- Catalysts such as palladium complexes facilitate this process.

Research Data and Findings

| Method | Description | Advantages | Limitations | References |

|---|---|---|---|---|

| Sandmeyer Reaction | Diazotization of 3,5-difluoroaniline followed by halogenation | High yield (~83%), well-established | Requires handling diazonium salts | |

| Electrophilic Fluorination | Direct fluorination of aromatic precursors | Potentially direct | Less selective, requires specific reagents | General fluorination literature |

| Cyclopropanation via Metal Catalysis | Using cyclopropylmetal reagents with aromatic halides | Specific attachment of cyclopropyl | Difficult due to aromatic stability | Organic synthesis literature |

Notes on Feasibility and Optimization

Selectivity:

Fluorine substituents influence the reactivity and regioselectivity of subsequent reactions, often directing electrophilic substitutions and cross-couplings.Yield Optimization:

Use of high-purity starting materials, controlled low-temperature conditions during diazotization, and optimized catalyst loadings improve overall yield.Safety Considerations: Handling diazonium salts, halogenated intermediates, and organometallic reagents requires appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3,5-difluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopropyl-3,5-difluorobenzene derivatives.

Reduction: Reduction reactions can yield cyclopropyl-3,5-difluorobenzene with different substituents.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-3,5-difluorobenzoic acid, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

1-Cyclopropyl-3,5-difluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3,5-difluorobenzene exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and fluorine atoms influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the mechanisms involved .

Comparison with Similar Compounds

1-Ethyl-3,5-difluorobenzene

- Structure : Replaces the cyclopropyl group with an ethyl (-CH₂CH₃) substituent.

- Ethyl is an electron-donating group (EDG) via hyperconjugation, contrasting with the weakly electron-withdrawing cyclopropyl group. This alters the benzene ring’s electronic profile, reducing electrophilic substitution barriers compared to the cyclopropyl analog .

- Applications : Catalogued as a commercial reagent (TCI Chemicals), suggesting utility in organic synthesis intermediates .

1-Ethynyl-3,5-difluorobenzene

- Structure : Features an ethynyl (-C≡CH) group at the 1-position.

- Key Differences :

- The linear ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed coupling reactions, which are less accessible with cyclopropyl.

- The sp-hybridized carbon in ethynyl exerts a stronger electron-withdrawing effect than cyclopropyl, further polarizing the aromatic ring .

- Applications : Used in cross-coupling reactions for constructing conjugated systems in materials science .

1-Bromo-3,5-difluorobenzene

- Structure : Substitutes cyclopropyl with a bromine atom.

- Key Differences :

- Applications : Intermediate in synthesizing pharmaceuticals or agrochemicals via halogen exchange or coupling reactions .

Functional Group Additions

1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol

- Structure: Incorporates a hydroxyl-bearing ethanol group attached to the cyclopropyl ring.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the parent compound.

- Applications : Likely serves as a chiral intermediate in medicinal chemistry, given the prevalence of cyclopropyl and fluorinated motifs in bioactive molecules .

Li₂-DF-PDCA (Dilithium 1,4-dicyanamido-2,5-difluorobenzene)

- Structure : Differs by replacing cyclopropyl with dicyanamido (-N(CN)₂) groups at the 1- and 4-positions.

- Key Differences: The dicyanamido groups enhance redox activity, enabling use as a cathode material in lithium-ion batteries. Fluorine atoms synergize with dicyanamido EWGs to elevate redox potentials (~4 V vs. Li⁺/Li), a critical metric for high-energy-density batteries .

- Applications: Demonstrated in 4 V-class organic lithium-ion positron acceptors, outperforming non-fluorinated analogs in cycling stability .

Data Tables

Table 1. Structural and Electronic Comparison

Table 2. Reactivity and Stability

| Compound | Steric Strain | Redox Activity | Thermal Stability |

|---|---|---|---|

| This compound | High | Low | Moderate |

| 1-Ethyl-3,5-difluorobenzene | Low | None | High |

| Li₂-DF-PDCA | Low | High (~4 V) | High (cyclic) |

Biological Activity

1-Cyclopropyl-3,5-difluorobenzene is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound features a cyclopropyl group attached to a difluorobenzene ring. The presence of fluorine atoms enhances its electronic properties, making it a valuable building block in organic synthesis. The compound's unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The cyclopropyl group and the difluorobenzene moiety influence the compound's reactivity and binding affinity to various biomolecules. Although detailed studies are still required, preliminary research suggests that it may interact with enzymes or receptors involved in critical biochemical pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, research has shown that modifications to the difluorobenzene core can enhance selectivity towards anaplastic lymphoma kinase (ALK) inhibitors. In one study, derivatives of cyclopropyl compounds demonstrated potent ALK inhibitory activities with IC50 values in the micromolar range .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. Preliminary results suggest that the difluorobenzene moiety may enhance antimicrobial activity through mechanisms that disrupt bacterial cell membranes or interfere with metabolic pathways.

Study on ALK Inhibition

In a study focusing on ALK inhibitors, researchers synthesized a series of cyclopropane derivatives, including those based on this compound. The study revealed that electron-withdrawing groups at specific positions on the benzene ring significantly increased ALK inhibitory activity. For example, one derivative exhibited an IC50 value of 51 μM against ALK .

Table 1: Summary of ALK Inhibitory Activities

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| F-7 | 51 | Most potent among tested derivatives |

| F-1 | 130 | Lower potency compared to F-7 |

| F-2 | 84 | Moderate potency |

Antimicrobial Evaluation

In another investigation, derivatives of this compound were screened for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives inhibited growth at concentrations as low as 10 μg/mL, suggesting significant potential for further development as antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 10 μg/mL |

| Derivative B | S. aureus | 15 μg/mL |

| Derivative C | P. aeruginosa | 20 μg/mL |

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopropyl-3,5-difluorobenzene, and how can reaction conditions be optimized?

Synthesis typically involves fluorination and cyclopropane ring formation. A practical approach includes:

- Step 1 : Start with 3,5-difluorobromobenzene as the core aromatic precursor.

- Step 2 : Use a cyclopropanation agent (e.g., Simmons-Smith reagent) under anhydrous conditions to introduce the cyclopropyl group.

- Step 3 : Optimize reaction temperature (e.g., 0–5°C for cyclopropane stability) and solvent polarity (e.g., dichloromethane for balanced reactivity).

Critical factors include avoiding excessive heat to prevent cyclopropane ring opening and ensuring stoichiometric control of fluorinating agents .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use NMR to confirm fluorine positions and NMR for cyclopropane proton coupling patterns (e.g., characteristic splitting from adjacent fluorines).

- X-ray Crystallography : Resolve spatial arrangement of the cyclopropyl and fluorine groups (see similar structures in ).

- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~192.15 g/mol) and isotopic patterns from fluorine atoms .

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Store in amber vials to prevent photodegradation of the cyclopropane ring.

- Temperature : Long-term storage at –20°C in inert atmospheres (argon/nitrogen) minimizes thermal decomposition.

- Solvent Compatibility : Avoid polar protic solvents (e.g., water, alcohols) to reduce ring-opening reactions .

Advanced Research Questions

Q. How does the cyclopropane substituent influence the electronic and steric properties of 3,5-difluorobenzene derivatives?

Comparative studies with analogs (e.g., 1-butyl-3,5-difluorobenzene) reveal:

| Property | Cyclopropyl Derivative | Butyl Derivative |

|---|---|---|

| Electron-Withdrawing Effect | High (ring strain) | Low |

| Steric Hindrance | Moderate | High |

| Thermal Stability | Lower | Higher |

| These differences impact reactivity in cross-coupling reactions or nucleophilic substitutions. Use DFT calculations to model charge distribution and transition states . |

Q. How can contradictory data on the compound’s reactivity in Suzuki-Miyaura couplings be resolved?

Conflicting reports may arise from:

- Catalyst Sensitivity : Test palladium catalysts (e.g., Pd(PPh) vs. Pd(OAc)) under varying ligand ratios.

- Borate Preparation : Ensure anhydrous conditions for boronic acid coupling partners to avoid hydrolysis.

- Reaction Monitoring : Use in-situ NMR to track intermediate formation and side reactions .

Q. What methodologies are recommended for studying its potential in agrochemical or pharmaceutical applications?

- Biological Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (see for halogenated benzene analogs).

- Enzyme Binding Studies : Use fluorescence quenching or SPR (Surface Plasmon Resonance) to assess interactions with target proteins (e.g., cytochrome P450 enzymes) .

Q. How can computational tools predict the compound’s environmental persistence or toxicity?

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with biodegradability data from similar fluorinated aromatics.

- Metabolic Pathway Prediction : Use tools like EAWAG-BBD to simulate microbial degradation pathways .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.